molecular formula C42H58O6 B1674175 Fucoxanthin CAS No. 3351-86-8

Fucoxanthin

Cat. No. B1674175
CAS RN: 3351-86-8
M. Wt: 658.9 g/mol
InChI Key: SJWWTRQNNRNTPU-ABBNZJFMSA-N
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Description

Fucoxanthin is a xanthophyll, with the formula C42H58O6 . It is found as an accessory pigment in the chloroplasts of brown algae and most other heterokonts, giving them a brown or olive-green color . It contributes more than 10% of the estimated total production of carotenoids in nature . Fucoxanthin has a highly unique structure that contains both an epoxide bond and hydroxyl groups along with an allenic bond (two adjacent carbon-carbon double bonds) and a conjugated carbonyl group (carbon-oxygen double bond) in the polyene chain .


Synthesis Analysis

The latest hypotheses on fucoxanthin synthesis suggest that it involves a single isomerization of one of the allenic double bonds in neoxanthin . Two reactions, hydroxylation at C8 in combination with a keto-enol tautomerization and acetylation of the 3’-HO group, result in the formation of fucoxanthin .


Molecular Structure Analysis

Fucoxanthin has a unique molecular structure, including an unusual allenic bond, a 5,6-monoepoxide, and 9 conjugated double bounds . The allenic bond was mainly in fucoxanthin, which was not found in other carotenoids in brown seaweeds .


Chemical Reactions Analysis

Fucoxanthin’s chemical reactions are influenced by its highly unsaturated structure. Studies have investigated the effect of oxidation on fucoxanthin structure, exposing the pigment to air at 25 °C or to different oxidating agents .

Scientific Research Applications

Pharmacological Insights and Health Benefits

Fucoxanthin, a marine-derived xanthophyll, exhibits a broad range of potential health benefits, including anti-cancer, anti-inflammatory, and anti-obesity effects, among others. A comprehensive review of recent scientific literature highlights fucoxanthin's multi-target health effects, drawing attention to its unique chemical structure and action. Despite promising in vitro and in vivo findings, clinical research on fucoxanthin is limited, necessitating more human studies to validate its therapeutic potential. Fucoxanthin has been deemed safe, non-toxic, and effective upon administration (Mohibbullah et al., 2022).

Research Trends and Bibliometric Analysis

The field of fucoxanthin research has seen rapid growth, especially in its bioactivities, with Japan leading in contributions. A bibliometric review from 1928 to June 2021 outlines the research directions, emphasizing the need for global collaboration to enhance the commercial acceptability of fucoxanthin. The analysis suggests prioritizing the study of fucoxanthin's bioactivities for future development (Khaw et al., 2021).

Medicinal and Nutritional Applications

Fucoxanthin has been reported to possess antiobesity, antitumor, antidiabetes, antioxidant, anti-inflammatory, and hepatoprotective activities, among others. Its potential as both a medicinal ingredient and a nutritional supplement is significant, though challenges with its structure's stability have been noted. Strategies to improve the bioavailability and effectiveness of fucoxanthin are under investigation, supporting its development into marine drugs and nutritional products (Zhang et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of fucoxanthin reveals its efficacy against various bacteria at low concentrations, suggesting its potential for clinical application as an antimicrobial substance. However, more research is needed to fully understand its capabilities and applications in this area (Karpiński et al., 2021).

Delivery Systems and Bioavailability

The development of delivery systems for fucoxanthin aims to overcome challenges related to its instability, poor water solubility, and low bioavailability. Recent advancements in encapsulation techniques promise to improve the oral bioavailability of fucoxanthin, potentially expanding its applications in the food industry and beyond. Future research directions include the extraction of fucoxanthin, the development of novel delivery systems, and industrial production (Zhang et al., 2022).

Safety And Hazards

While handling fucoxanthin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The extraction of fucoxanthin, development of novel delivery systems, sensory evaluation and toxicity studies, and industrial production may be promising research directions in the future . The current analysis highlighted the importance of collaboration and suggested that global collaboration could be the key to valorizing and efficiently boosting the consumer acceptability of fucoxanthin .

properties

InChI

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWWTRQNNRNTPU-ABBNZJFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031617
Record name Fucoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fucoxanthin

CAS RN

3351-86-8
Record name Fucoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fucoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fucoxanthin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)-
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUCOXANTHIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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